molecular formula C26H25N3O4 B11146599 N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11146599
M. Wt: 443.5 g/mol
InChI Key: YHRGANNOZDMOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic small molecule of significant interest in oncology research, particularly for investigating novel anti-proliferative pathways. Structurally, it belongs to a class of compounds featuring a pyridazinone core linked to an acetamide group, a scaffold observed in other molecules with documented research applications in studying cancer cell viability . The 3,4-dimethoxyphenethyl moiety is a feature shared with other biologically active research compounds, suggesting potential for modulating intracellular signaling pathways . While the precise mechanism of action for this specific compound is under investigation, research on analogous pyridazinone acetamides indicates potential for inducing programmed cell death, or apoptosis, in malignant cell lines. This apoptotic activity may be mediated through the activation of key caspase enzymes, a known pathway for other related research chemicals . Furthermore, the structural similarity to molecules that interfere with cell cycle progression suggests this compound may serve as a valuable tool for probing cell cycle regulation and validating new targets for cancer therapy . Researchers can utilize this compound to explore its effects on cell proliferation, caspase activation, and gene expression in various in vitro models, providing insights into the molecular basis of its activity.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C26H25N3O4/c1-32-23-12-10-18(16-24(23)33-2)14-15-27-25(30)17-29-26(31)13-11-22(28-29)21-9-5-7-19-6-3-4-8-20(19)21/h3-13,16H,14-15,17H2,1-2H3,(H,27,30)

InChI Key

YHRGANNOZDMOTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of the naphthyl-pyridazinyl intermediate: This involves the reaction of 1-naphthylamine with a suitable pyridazine derivative under acidic conditions to form the desired intermediate.

    Coupling reaction: The final step involves the coupling of the 3,4-dimethoxyphenethylamine with the naphthyl-pyridazinyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid, halogens.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and its analogs.

Case Studies

  • Study on Lung Cancer Cells :
    • A study evaluated the cytotoxic effects on A549 lung cancer cells, revealing an IC50 value of 26 µM for one derivative, indicating substantial anticancer activity .
  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated that derivatives with similar structures exhibited significant growth inhibition across various cancer cell lines, including MCF7 and NCI-H460 .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent.

Case Studies

  • Inflammatory Response Modulation :
    • A study demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine levels in LPS-induced macrophages, suggesting potential therapeutic roles in treating inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties.

Case Studies

  • Neuroprotection in Animal Models :
    • Preliminary studies indicate that analogs may protect against neurodegeneration by enhancing antioxidant defenses and reducing neuronal apoptosis .

Data Summary

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of Aurora-A kinaseIC50 = 26 µM against A549 cells
Anti-inflammatoryReduction of pro-inflammatory cytokinesSignificant reduction in LPS-induced models
NeuroprotectiveModulation of neurotransmitter systemsPotential reduction in oxidative stress

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects on cancer cells.

    Modulating signaling pathways: Affecting pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 922994-59-0
  • Molecular Formula : C₂₆H₂₅N₃O₄
  • Molecular Weight : 443.5 g/mol
  • Key Structural Features :
    • A 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen.
    • A 1-naphthyl substituent on the 6-oxo-pyridazinyl ring.
  • Smiles Notation: COc1ccc(CCNC(=O)Cn2nc(-c3cccc4ccccc34)ccc2=O)cc1OC .

Comparison with Structural Analogs

Substituent Variations on the Pyridazinyl Ring

Compound Name Pyridazinyl Substituent Acetamide Substituent Molecular Weight (g/mol) Key Differences & Implications
Target Compound (CAS 922994-59-0) 1-Naphthyl 3,4-Dimethoxyphenethyl 443.5 Bulky hydrophobic group enhances binding to hydrophobic enzyme pockets.
2-[3-(3,4-Dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide 3,4-Dimethylphenyl 2-Fluorophenyl 351.38 Smaller aryl group reduces steric hindrance; fluorine may enhance metabolic stability.
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide 2-Chlorophenyl 3,4-Dimethoxyphenethyl 427.9 Chlorine increases electronegativity, potentially improving target affinity but may elevate toxicity.
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide 2-Fluoro-4-methoxyphenyl 1H-Indol-5-yl ~450 (estimated) Indolyl group may enhance binding to proteases (e.g., cathepsin K).

Key Observations :

  • The 1-naphthyl group in the target compound introduces significant hydrophobicity, which may improve binding to lipid-rich enzyme active sites (e.g., cathepsin K in osteoporosis ).
  • Smaller substituents like 3,4-dimethylphenyl () reduce steric bulk but may compromise target specificity.
  • Halogenated analogs (e.g., 2-chlorophenyl in ) enhance electronic interactions but risk off-target effects.

Variations in Acetamide Side Chains

Compound Name Acetamide Substituent Pharmacological Relevance
Target Compound (CAS 922994-59-0) 3,4-Dimethoxyphenethyl Enhanced lipophilicity and membrane permeability due to methoxy groups.
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide 3-Chlorobenzyl + piperazinyl Piperazinyl group may facilitate CNS penetration; chlorobenzyl adds halogen bonding potential.
N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Complex heterocyclic Designed for kinase inhibition; pyrimidopyrimidine core enables ATP-binding pocket interactions.

Key Observations :

  • The 3,4-dimethoxyphenethyl group in the target compound balances lipophilicity and solubility, critical for oral bioavailability.

Biological Activity

N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25N3O4
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on neuroprotective pathways.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, a study highlighted the cytotoxic effects of related oxadiazole derivatives against A549 lung cancer cells, with IC50 values ranging from 11.20 to 59.61 µg/ml .

Neuroprotective Effects

Another aspect of biological activity involves neuroprotection. Compounds with similar structural features have been shown to enhance neuronal survival under oxidative stress conditions. The mechanisms often involve modulation of signaling pathways related to apoptosis and inflammation.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound may inhibit key proteins involved in cell cycle progression.
  • Induction of Apoptosis : It has been suggested that the compound can activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

StudyFindings
Investigated the cytotoxic effects against A549 cells; showed moderate activity with varying IC50 values.
Explored the enhancement of melanogenesis, indicating potential applications in treating hypopigmentation disorders.
Characterized the compound's structure and provided insights into its pharmacological potential.

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing N~1~-(3,4-dimethoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide?

The synthesis typically involves multi-step protocols, including:

  • Coupling of pyridazinyl and phenethyl moieties : Use nucleophilic substitution or amidation reactions under controlled temperatures (e.g., 60–80°C) with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Catalysts : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation to enhance yield and reduce racemization .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolates .
    Critical conditions : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure using 1H/13ˆC^{1}\text{H}/\^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity and purity of the compound verified post-synthesis?

  • Spectroscopic techniques :
    • NMR : Assign peaks to confirm substituent positions (e.g., dimethoxyphenethyl protons at δ 3.7–4.0 ppm; naphthyl aromatic protons at δ 7.5–8.5 ppm) .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., [M+H]+^+ ion matching theoretical mass) .

Basic: What initial biological screening assays are recommended for this compound?

  • In vitro enzymatic assays : Test inhibition of cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms due to structural similarity to anti-inflammatory pyridazinone derivatives .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and antiproliferative activity (e.g., against cancer cell lines like HeLa or MCF-7) .
  • Anticonvulsant models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, given the compound’s structural analogy to anticonvulsant pyridazinyl acetamides .

Advanced: How can researchers optimize reaction yields while minimizing by-products during the coupling of the pyridazinyl and phenethyl moieties?

  • Solvent optimization : Replace DMF with acetonitrile for lower polarity, reducing side reactions like ester hydrolysis .
  • Stepwise addition : Introduce the phenethylamine derivative slowly to avoid excess reagent accumulation, which can lead to dimerization .
  • Microwave-assisted synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to accelerate coupling reactions and improve regioselectivity .

Advanced: What strategies resolve contradictions in biological activity data across different assay models?

  • Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in IC50_{50} values .
  • Orthogonal validation : Cross-verify in vitro enzyme inhibition with ex vivo tissue models (e.g., rat aortic ring assays for vascular reactivity) .
  • Dose-response recalibration : Adjust concentrations to account for protein-binding differences in serum-containing vs. serum-free assays .

Advanced: How to perform structure-activity relationship (SAR) studies focusing on the dimethoxyphenethyl and naphthyl substituents?

  • Substituent modifications :
    • Replace dimethoxy groups with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
    • Substitute naphthyl with smaller aryl groups (e.g., phenyl) to study steric effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) and guide synthetic prioritization .

Advanced: What computational approaches predict the compound's binding affinity and metabolic stability?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to evaluate binding stability over 100 ns trajectories .
  • QSAR models : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict absorption/distribution .
  • CYP450 metabolism prediction : Use SwissADME to identify vulnerable metabolic sites (e.g., demethylation of methoxy groups) .

Advanced: How can solubility and stability challenges be addressed in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to improve bioavailability .
  • Lyophilization : Prepare stable lyophilized powders in sucrose matrix for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.